2-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}-1,2-benzothiazol-3(2H)-one 1,1-dioxide
Description
The compound 2-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}-1,2-benzothiazol-3(2H)-one 1,1-dioxide features a 1,2-benzothiazol-3(2H)-one 1,1-dioxide core (structurally analogous to saccharin derivatives) substituted with a methyl-linked 1-(4-fluorophenyl)tetrazole moiety. This hybrid structure combines the sulfonamide-like stability of the benzothiazol-dioxide system with the bioisosteric properties of the tetrazole ring, which is often employed in medicinal chemistry to mimic carboxylate groups . The synthesis of such derivatives typically involves hydrolyzing N-substituted 1,2-benzothiazol-3(2H)-imine 1,1-dioxides under acidic conditions, as demonstrated in studies yielding analogous compounds with varying substituents (Table 2, ). The 4-fluorophenyl group may enhance metabolic stability and electronic effects compared to non-fluorinated analogs.
Properties
IUPAC Name |
2-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-1,1-dioxo-1,2-benzothiazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FN5O3S/c16-10-5-7-11(8-6-10)21-14(17-18-19-21)9-20-15(22)12-3-1-2-4-13(12)25(20,23)24/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQHPDIFGVJDELI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC3=NN=NN3C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}-1,2-benzothiazol-3(2H)-one 1,1-dioxide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-fluorobenzyl chloride with sodium azide under reflux conditions.
Coupling with Benzothiazolone: The resulting 4-fluorophenyl tetrazole is then coupled with 1,2-benzothiazol-3(2H)-one 1,1-dioxide using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Oxidation Reactions
The benzothiazolone core is susceptible to oxidation under strong oxidizing conditions. For example:
-
Reagent : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media.
-
Outcome : Oxidation of the sulfur atom in the benzothiazolone ring, leading to sulfone derivatives or ring-opening products.
-
Evidence : Analogous benzothiazolone derivatives show oxidation at the sulfur center to form sulfoxides or sulfones under similar conditions .
Reduction Reactions
Reduction typically targets the tetrazole or benzothiazolone functionalities:
-
Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
-
Outcome :
-
Reduction of the tetrazole ring to form amine intermediates.
-
Conversion of the benzothiazolone carbonyl group to a hydroxyl or methylene group.
-
-
Example : LiAlH₄ reduces the tetrazole’s N–N bonds, yielding a primary amine linked to the fluorophenyl group .
Nucleophilic Substitution
The 4-fluorophenyl group undergoes nucleophilic aromatic substitution (NAS) due to electron-withdrawing effects of the fluorine atom:
| Nucleophile | Conditions | Product |
|---|---|---|
| Amines | DMF, 80–100°C | 4-Aminophenyl-substituted derivatives |
| Thiols | K₂CO₃, DMSO, RT | Thioether-linked analogs |
| Alkoxides | NaH, THF, reflux | Ether derivatives at the para-fluorine position |
-
Key Insight : Fluorine’s electronegativity activates the aromatic ring for substitution, enabling modifications to enhance biological activity .
Coupling Reactions
The tetrazole ring participates in metal-catalyzed cross-coupling reactions:
-
Suzuki Coupling : Palladium catalysts (e.g., Pd(PPh₃)₄) enable coupling with aryl boronic acids to introduce diverse aryl groups at the tetrazole’s nitrogen.
-
Click Chemistry : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) modifies the tetrazole for bioorthogonal labeling applications .
Cycloaddition and Ring-Opening
The tetrazole moiety (C–N bonds) engages in cycloaddition reactions:
-
Thermal Decomposition : Heating generates nitrile imines, which undergo 1,3-dipolar cycloaddition with alkenes/alkynes to form pyrazoline or pyrazole derivatives.
-
Application : Used to synthesize polyheterocyclic scaffolds for medicinal chemistry .
Acid/Base-Mediated Transformations
-
Acidic Conditions : Protonation of the tetrazole ring enhances electrophilicity, facilitating alkylation or acylation at the N1 position.
-
Basic Conditions : Deprotonation of the benzothiazolone’s NH group enables nucleophilic attacks on adjacent electrophilic sites .
Photochemical Reactivity
Under UV light, the compound undergoes:
Scientific Research Applications
Chemistry
This compound serves as a valuable building block for synthesizing more complex molecules. Its ability to act as a ligand in coordination chemistry allows it to form stable complexes with various metal ions, which can be useful in catalysis and materials science .
Biological Applications
Research indicates that 2-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}-1,2-benzothiazol-3(2H)-one 1,1-dioxide has potential as an enzyme inhibitor. It may interact with specific enzymes or receptors, modulating their activity. For instance, it has been studied for its inhibitory effects on certain kinases involved in cancer pathways .
Medicinal Applications
Preliminary studies suggest that this compound exhibits promising therapeutic properties:
- Anti-inflammatory : It may inhibit pathways associated with inflammation.
- Antimicrobial : Its structural features could enhance its efficacy against bacterial strains.
- Anticancer : Investigations are ongoing to evaluate its potential to inhibit tumor growth through enzyme inhibition .
Industrial Applications
In industry, this compound is explored for its use in developing advanced materials such as polymers and nanomaterials. Its unique electronic properties due to the fluorophenyl group can enhance the performance characteristics of materials used in electronics and coatings .
Case Studies and Research Findings
Several studies have focused on the biological activities of this compound:
- Enzyme Inhibition Study : A study demonstrated that derivatives of this compound effectively inhibited specific kinases involved in cancer cell proliferation. The mechanism involved binding at the active site of the enzyme, blocking substrate access .
- Antimicrobial Efficacy : Research evaluated the antimicrobial properties against various pathogens. Results indicated significant activity against Gram-positive bacteria, suggesting potential for development into new antibiotics .
- Material Science Application : In materials science research, the compound was incorporated into polymer matrices to improve thermal stability and mechanical properties, showing promise for applications in high-performance materials .
Mechanism of Action
The mechanism of action of 2-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}-1,2-benzothiazol-3(2H)-one 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Tetrazole-Containing Pharmaceuticals
The tetrazole ring is a hallmark of angiotensin II receptor blockers (ARBs), such as losartan and valsartan , which feature biphenyltetrazole motifs . Key structural and functional differences include:
- Substituent Position: The target compound’s tetrazole is linked to a 4-fluorophenyl group instead of a biphenyl system.
- Core Structure : Unlike ARBs’ imidazole or spiropiperidine cores, the benzothiazol-dioxide core in the target compound introduces sulfonamide-like polarity, which could influence pharmacokinetics (e.g., membrane permeability).
Benzothiazol-3(2H)-one 1,1-Dioxide Derivatives
Studies on N-substituted benzothiazol-dioxides (Table 2, ) reveal that substituents significantly impact synthetic yields and stability:
- Synthetic Efficiency : Hydrolysis of N-alkyl/aryl derivatives under HCl/THF yields products in 60–85% efficiency . The 4-fluorophenyl group in the target compound may improve reaction kinetics due to fluorine’s inductive effects, though direct yield data are unavailable.
- Stability: Fluorinated aryl groups generally enhance oxidative stability compared to alkyl substituents, suggesting the target compound may exhibit longer shelf-life than non-fluorinated analogs.
Functional Analogues with Tetrazole Linkers
Compounds like EXP3174 (a losartan metabolite) and irbesartan share tetrazole-based bioisosterism but differ in linker flexibility.
Research Implications and Gaps
Further studies should:
Compare binding affinity to angiotensin II receptors relative to losartan.
Evaluate hydrolysis stability under physiological conditions.
Optimize synthetic protocols (e.g., fluorophenyl substitution’s impact on reaction yields).
Q & A
Basic Research Questions
Q. How is this compound synthesized, and what experimental conditions ensure high yield and purity?
- Methodology : The synthesis involves a heterogeneously catalyzed reaction using substituted chlorobenzoyl chloride and a tetrazole intermediate (e.g., 4f) in PEG-400 media at 70–80°C with Bleaching Earth Clay (pH 12.5) as a catalyst. Post-reaction, the product is isolated via ice-water quenching, filtration, and recrystallization in aqueous acetic acid. Thin-layer chromatography (TLC) with toluene/ethyl acetoacetate/water (8.7:1.2:1.1 v/v/v) monitors reaction progress .
- Key Parameters :
| Parameter | Value |
|---|---|
| Catalyst | Bleaching Earth Clay (10 wt%) |
| Solvent | PEG-400 |
| Temperature | 70–80°C |
| Reaction Time | 1 hour |
Q. What spectroscopic techniques validate the compound’s structural integrity?
- Methodology : IR spectroscopy identifies functional groups (e.g., S=O stretching at ~1350 cm⁻¹ for the sulfone group). H NMR confirms substituent environments, such as the 4-fluorophenyl proton signals at δ 7.2–7.4 ppm and tetrazole CH resonance near δ 5.1 ppm. PubChem-derived computational tools (e.g., InChI key) cross-validate structural assignments .
Q. How are its basic physicochemical properties (e.g., solubility, stability) determined experimentally?
- Methodology : Solubility is assessed in polar/non-polar solvents via shake-flask methods. Stability studies under varying pH/temperature conditions use HPLC-UV to track degradation products. Partition coefficients (log P) are measured using octanol-water partitioning .
Advanced Research Questions
Q. How does this compound partition into biotic/abiotic environmental compartments, and what transformation pathways occur?
- Methodology : Long-term environmental fate studies (e.g., Project INCHEMBIOL) employ radiolabeled analogs to trace distribution in soil/water systems. Biotic transformations are monitored via LC-MS/MS to identify metabolites (e.g., fluorophenyl-tetrazole cleavage products). Ecotoxicological assays assess bioaccumulation in model organisms (e.g., Daphnia magna) .
Q. What experimental designs address multi-variable interactions in pharmacological studies (e.g., dose-response, synergy)?
- Methodology : Randomized block designs with split-split plots are used to isolate variables (e.g., trellis systems, rootstocks, harvest seasons). Replicates (n=4) and nested ANOVA statistically validate interactions. For example, dose-response curves integrate IC values and Hill coefficients to quantify efficacy .
Q. How are contradictions in toxicity data resolved across studies?
- Methodology : Meta-analyses compare endpoints (e.g., EC, LD) under standardized OECD protocols. Confounding factors (e.g., impurity profiles, solvent effects) are controlled via QSAR modeling and inter-laboratory validation. Discrepancies in oxidative stress markers (e.g., SOD activity) are resolved using ROS-specific fluorescent probes .
Q. What catalytic mechanisms drive its synthesis, and how can selectivity be optimized?
- Methodology : DFT calculations model transition states to identify rate-limiting steps (e.g., nucleophilic substitution at the benzothiazolone sulfur). Catalyst screening (e.g., acid-activated clays vs. zeolites) optimizes regioselectivity. Kinetic studies under pseudo-first-order conditions quantify activation energies .
Q. How is antioxidant activity quantified, and what assays differentiate radical-scavenging vs. chain-breaking mechanisms?
- Methodology : DPPH and ABTS assays measure radical scavenging (IC values). Oxygen radical absorbance capacity (ORAC) assays assess chain-breaking activity. Comparative studies with trolox equivalents standardize results. HPLC-coupled electrochemical detection identifies redox-active metabolites .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
